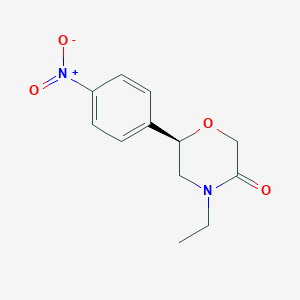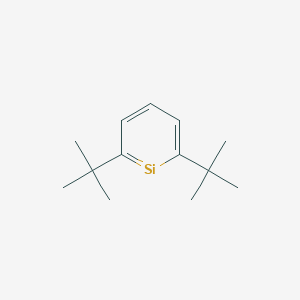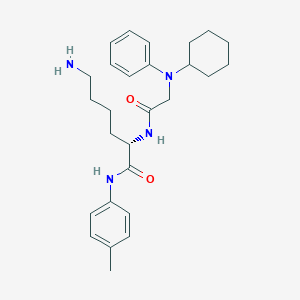![molecular formula C22H30O4 B12614225 1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] CAS No. 920973-41-7](/img/structure/B12614225.png)
1,1'-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] is an organic compound with a complex structure It consists of two benzene rings connected by an ethane bridge, with each benzene ring substituted by two methoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] typically involves the reaction of 3,5-bis(methoxymethyl)benzene with ethane-1,1-diyl dichloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The methoxymethyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be done using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Similar structure but with different substituents.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: Another related compound with different functional groups.
1,1’-(Ethane-1,2-diyl)bis[3-ethyl-1H-imidazol-3-ium]bis(hexafluorido phosphate): A compound with a similar ethane bridge but different substituents.
Uniqueness
1,1’-(Ethane-1,1-diyl)bis[3,5-bis(methoxymethyl)benzene] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxymethyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
920973-41-7 |
|---|---|
Formule moléculaire |
C22H30O4 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
1-[1-[3,5-bis(methoxymethyl)phenyl]ethyl]-3,5-bis(methoxymethyl)benzene |
InChI |
InChI=1S/C22H30O4/c1-16(21-8-17(12-23-2)6-18(9-21)13-24-3)22-10-19(14-25-4)7-20(11-22)15-26-5/h6-11,16H,12-15H2,1-5H3 |
Clé InChI |
SMKFQRZCVPWFMW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC(=C1)COC)COC)C2=CC(=CC(=C2)COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)


![9-Methoxy-8-methyl-11H-benzo[a]carbazole](/img/structure/B12614178.png)
![N,N'-Dimethyl-N-{4-[(1,2-oxazol-3-yl)oxy]phenyl}urea](/img/structure/B12614179.png)
![4-{2-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]ethylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12614182.png)
![Propanamide, 2-[[3-[2-cyano-6-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]propyl]amino]-2-methyl-](/img/structure/B12614186.png)

![2-{4-[(6-Bromohexyl)oxy]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B12614198.png)
![2-[2-(1,2-Oxazol-5-yl)ethenyl]piperidine](/img/structure/B12614203.png)
![6-Benzoyl-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B12614220.png)

![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}benzoic acid](/img/structure/B12614233.png)
![12-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}dodecan-1-OL](/img/structure/B12614243.png)
